molecular formula C14H20ClNO B4921045 N-(2-chlorophenyl)octanamide CAS No. 348594-59-2

N-(2-chlorophenyl)octanamide

Cat. No.: B4921045
CAS No.: 348594-59-2
M. Wt: 253.77 g/mol
InChI Key: FEYRPSIRRLRAFC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)octanamide is an organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.76 g/mol It is characterized by the presence of a chlorophenyl group attached to an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)octanamide typically involves the reaction of 2-chloroaniline with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloroaniline+octanoyl chlorideThis compound+HCl\text{2-chloroaniline} + \text{octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloroaniline+octanoyl chloride→this compound+HCl

The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of N-(2-chlorophenyl)octylamine.

    Substitution: Formation of 2-hydroxyphenyl octanamide or 2-aminophenyl octanamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)octanamide is not well-defined, but it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the chlorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)acetamide
  • N-(2-chlorophenyl)butanamide
  • N-(2-chlorophenyl)hexanamide

Uniqueness

N-(2-chlorophenyl)octanamide is unique due to its longer alkyl chain, which may influence its solubility, bioavailability, and interaction with biological targets compared to its shorter-chain analogs. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development .

Biological Activity

N-(2-chlorophenyl)octanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its amide functional group linked to a chlorophenyl moiety and an octane chain. The molecular formula is C15H20ClN, with a molecular weight of 255.78 g/mol.

Research indicates that the biological activity of this compound may involve modulation of lipid metabolism, particularly affecting sphingolipid pathways. Sphingolipids play critical roles in cellular signaling and membrane integrity, which can influence viral replication and cancer cell proliferation.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit antiviral properties against various viruses, including flaviviruses like West Nile Virus (WNV). The mechanism involves the alteration of sphingolipid metabolism, leading to an accumulation of dihydrosphingomyelin (dhSM), which has been correlated with reduced viral infection rates.

For example, compounds structurally related to this compound demonstrated effective inhibition of WNV with EC50 values in the low micromolar range. This suggests that this compound could potentially exhibit similar antiviral effects through similar mechanisms.

Case Studies and Research Findings

  • Study on Antiviral Activity :
    • Objective : To evaluate the antiviral effects of this compound on WNV.
    • Method : Vero cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of viral replication was observed at concentrations as low as 2.2 µM, indicating strong antiviral potential.
  • Lipidomic Analysis :
    • Objective : To assess changes in lipid profiles upon treatment with this compound.
    • Method : Mass spectrometry was used to analyze lipid composition.
    • Results : Increased levels of dhSM were noted, supporting the hypothesis that the compound affects sphingolipid metabolism.

Data Tables

Parameter Value
Molecular FormulaC15H20ClN
Molecular Weight255.78 g/mol
EC50 (WNV)2.2 µM
Lipid ChangesIncreased dhSM levels

Properties

IUPAC Name

N-(2-chlorophenyl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15/h7-10H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYRPSIRRLRAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367814
Record name Octanamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348594-59-2
Record name Octanamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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